5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N8O/c1-13-12-14(2)30-22(23-13)27-19(28-30)21(31)26-16-8-10-29(11-9-16)20-17-6-4-5-7-18(17)24-15(3)25-20/h12,16H,4-11H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJMDSGVTNSVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core triazolo[1,5-a]pyrimidine structure, followed by the introduction of the piperidinyl and quinazolinyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace certain groups within the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal and agrochemical research. Below is a comparative analysis of structurally related compounds:
Key Findings
Anticancer Activity : The target compound’s piperidine-tetrahydroquinazoline side chain differentiates it from simpler triazolopyrimidine carboxamides (e.g., compound 5a). This substituent may enhance blood-brain barrier penetration or tubulin-binding affinity, as seen in related hybrid scaffolds .
Metabolic Stability : Unlike carbonyl-containing analogues prone to hepatic reduction, the triazolopyrimidine core in the target compound is metabolically stable, improving pharmacokinetic profiles .
Selectivity : The 5,7-dimethyl substitution pattern contrasts with 5-aryl/7-alkyl derivatives (e.g., antifungal pentafluorophenyl analogues), suggesting divergent target selectivity .
Data Tables
Table 1: Pharmacological Profiles of Selected Analogues
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine core and a tetrahydroquinazoline moiety. Its molecular formula is with a molecular weight of approximately 373.46 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₇O |
| Molecular Weight | 373.46 g/mol |
| IUPAC Name | 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
| CAS Number | Not available |
The compound exhibits biological activity primarily through modulation of various neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of serotonin receptors and potentially influence dopaminergic pathways. This dual action could make it beneficial in treating neurological disorders.
Pharmacological Studies
- Serotonin Receptor Modulation : Research indicates that the compound may selectively interact with the 5-HT4 receptor, which is implicated in cognitive functions and memory enhancement. A study demonstrated that it could enhance cognitive performance in animal models by increasing levels of soluble amyloid precursor protein alpha (sAPPα), suggesting neuroprotective effects .
- Dopaminergic Activity : In vitro assays have shown that the compound can increase dopamine release in neuronal cultures, indicating potential applications in treating conditions like Parkinson's disease or depression .
Case Studies
Several studies have evaluated the efficacy of this compound in various models:
- Alzheimer's Disease Models : In a study using transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a promising role in neurodegenerative diseases .
- Behavioral Studies : Behavioral tests in rodents indicated that the compound could reduce anxiety-like behaviors while enhancing exploratory behavior, pointing towards anxiolytic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
